molecular formula C8ClF8N B13681565 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride

Cat. No.: B13681565
M. Wt: 297.53 g/mol
InChI Key: SDNXUZKQLXEQPC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique properties due to the presence of both trifluoromethyl and perfluorophenyl groups. This compound is often used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with perfluoroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an imine derivative, while reaction with an alcohol can produce an ester .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The presence of the trifluoromethyl and perfluorophenyl groups enhances its reactivity, allowing it to participate in a variety of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
  • N-Phenyltrifluoroacetimidoyl Chloride
  • 2,2,2-Trifluoro-N-phenylethanimidoyl Chloride

Uniqueness

2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and perfluorophenyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable reagent in the synthesis of fluorinated compounds .

Properties

Molecular Formula

C8ClF8N

Molecular Weight

297.53 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2,3,4,5,6-pentafluorophenyl)ethanimidoyl chloride

InChI

InChI=1S/C8ClF8N/c9-7(8(15,16)17)18-6-4(13)2(11)1(10)3(12)5(6)14

InChI Key

SDNXUZKQLXEQPC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(C(F)(F)F)Cl

Origin of Product

United States

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